4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a compound featuring a unique structure that integrates a triazolo-pyridazine moiety with a butanoic acid side chain. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development. The molecular formula of this compound is with a molecular weight of 236.23 g/mol .
This compound can be synthesized through various chemical methods, which typically involve the cyclization of precursors to form the triazolo-pyridazine core and subsequent modifications to incorporate the butanoic acid group. It is also commercially available from several chemical suppliers, indicating its relevance in research and development contexts .
The synthesis of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves several key steps:
The synthesis may require specific reagents and conditions to optimize yield and minimize by-products. Common reagents include various acids for amidation and solvents that facilitate cyclization reactions.
The molecular structure of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can be represented by its InChI key (PWMPKVRCKMCMKU-UHFFFAOYSA-N) and SMILES notation (COC1=NN2C(=NN=C2CCCC(=O)O)C=C1) .
These structural details indicate the presence of functional groups that are likely responsible for the compound's biological activity.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions can be leveraged for further functionalization of the compound or for generating derivatives with altered properties.
The mechanism of action for 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets within biological systems. It has been observed to inhibit certain enzymes and receptors, modulating various biochemical pathways relevant to therapeutic applications.
Research indicates that compounds within this class may exhibit activity against specific cancer cell lines or other pathological conditions by altering enzyme activity or receptor signaling pathways .
The physical properties of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid include:
Key chemical properties include:
These properties are crucial for determining how the compound behaves in biological systems and its suitability for various applications.
The primary applications of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid are in drug discovery and development. It has potential uses as:
Research continues to explore its efficacy in modulating biological pathways relevant to disease treatment .
The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid employs a modular approach involving sequential construction of the heterocyclic core followed by side-chain elaboration. The primary strategy begins with 6-methoxypyridazine-3-carboxylic acid as a key precursor, synthesized via oxidation of 3-chloro-6-methylpyridazine using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, followed by nucleophilic methoxylation with sodium methoxide (NaOMe) in methanol at 60–80°C [2] [4]. This intermediate undergoes cyclocondensation with hydrazine derivatives (e.g., hydrazine hydrate) in refluxing acetic acid to form the triazolo[4,3-b]pyridazine core. The reaction typically achieves 70–85% yield but requires precise stoichiometric control to minimize di- or tri-alkylated byproducts [6].
A critical challenge is the regioselective functionalization at the C3 position for subsequent alkylation. This is addressed through in situ generation of the sodium salt of the triazole nitrogen using NaH in dimethylformamide (DMF), followed by reaction with 4-bromobutyronitrile. Final hydrolysis of the nitrile group yields the butanoic acid moiety, with an overall yield of 45–60% after purification [6].
Table 1: Multi-Step Synthesis Comparison
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Byproduct Challenges |
---|---|---|---|---|
1 | Pyridazine Oxidation | KMnO₄, H₂SO₄, 80°C | 78 | Over-oxidation to decarboxylated products |
2 | Methoxylation | NaOMe/MeOH, 60°C | 90 | O-Methylation impurities |
3 | Cyclocondensation | NH₂NH₂·H₂O, AcOH, reflux | 75 | Di-alkylated triazoles |
4 | C3-Alkylation | NaH/DMF, 4-Br-butyronitrile | 65 | N2 vs. N1 regioselectivity issues |
5 | Nitrile Hydrolysis | NaOH/H₂O, reflux | 85 | Incomplete hydrolysis |
Regioselective introduction of the 6-methoxy group is pivotal for electronic modulation of the triazolo-pyridazine scaffold. The nucleophilic aromatic substitution (SNAr) route utilizes 3,6-dichloropyridazine as the starting material, where the C3 chlorine is selectively displaced by hydrazine due to higher reactivity, leaving the C6 chlorine for methoxylation. This step occurs under mild conditions (NaOMe/MeOH, 25°C, 12 h), affording 90% yield without affecting the triazole ring [2] [4]. Alternative methods, such as direct methylation of triazolo-pyridazinone precursors using dimethyl sulfate, result in O/N-alkylation mixtures, reducing yield to 40–55% [4].
Recent advances leverage microwave-assisted synthesis to enhance regioselectivity. For example, irradiation (100 W, 120°C, 20 min) during methoxylation suppresses N-alkylation byproducts, improving yields to 92% [6]. The 6-methoxy group’s electron-donating properties optimize the core’s π-stacking capability, confirmed through Hammett studies showing a σₚ value of −0.27 for enhanced electron density [6].
Table 2: Methoxylation Methods Comparison
Method | Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
SNAr (Two-Step) | NaOMe/MeOH, 25°C | High (C6-only) | 90 | Minimal byproducts |
Direct Methylation | (CH₃O)₂SO₂, K₂CO₃, 80°C | Moderate | 55 | Shorter route |
Microwave-Assisted | NaOMe/DMA, 120°C, MW | Excellent | 92 | 10-minute reaction |
The butanoic acid chain is integrated via carbodiimide-mediated coupling or alkylation of metallated intermediates. In the preferred route, the triazolo-pyridazine core is deprotonated with NaH in tetrahydrofuran (THF), followed by reaction with ethyl 4-bromobutyrate. Saponification (LiOH/H₂O) then yields the target acid, achieving 70–75% yield [6]. For direct amidation (e.g., in butanamide derivatives), uronium-based coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or carbodiimides (EDC) with HOAt (1-hydroxy-7-azabenzotriazole) suppress racemization and enhance efficiency to 85–90% yield [8].
Critical to success is the activation of sterically hindered carboxylic acids. Studies show that pre-activation of butanoic acid with ClCO₂Et/iPr₂NEt before adding the triazolo-pyridazine amine minimizes dimerization, whereas one-pot EDC methods result in 15–20% diacyl impurities [8].
Solvent polarity and catalysts govern the efficiency of triazole ring formation. High-polarity aprotic solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) accelerate cyclization by stabilizing the transition state, reducing reaction time from 12 h to 2 h compared to toluene [6] [8]. Catalytic additives are equally crucial:
Table 3: Solvent/Catalyst Systems for Cyclization
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Toluene | None | 110 | 12 | 45 |
DMF | DMAP (5 mol%) | 100 | 4 | 75 |
DMA | None | 150 | 2 | 85 |
DMA (MW) | DMAP (10 mol%) | 150 | 0.25 | 95 |
Dehydration during cyclization is optimized using molecular sieves (3Å) in DMF, increasing yield by 18% by shifting equilibrium toward imine formation . Post-reaction purification via acid-base extraction (e.g., 10% HCl/NaHCO₃) removes uncoupled butanoic acid impurities, ensuring >99% HPLC purity [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: